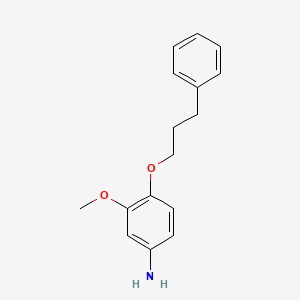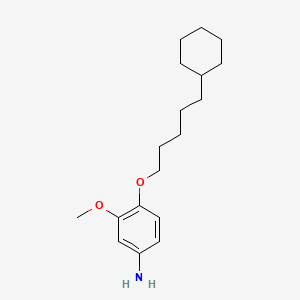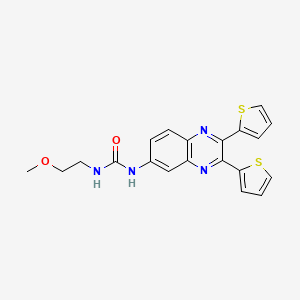
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
Overview
Description
The ACSS2 inhibitor is a compound designed to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), an enzyme that catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA). This enzyme plays a crucial role in cellular metabolism, particularly in the synthesis of fatty acids, ATP production, and protein acetylation. ACSS2 is highly expressed in various cancer cells, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACSS2 inhibitors often involves the creation of small-molecule compounds that can effectively bind to the active site of the enzyme. One common approach is the use of transition-state mimetics, which are designed to resemble the transition state of the enzyme’s natural substrate. These compounds are synthesized through a series of chemical reactions, including amide formation, condensation reactions, and cyclization .
Industrial Production Methods: Industrial production of ACSS2 inhibitors typically involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: ACSS2 inhibitors primarily undergo substitution reactions, where functional groups on the inhibitor molecule are replaced with other groups to enhance binding affinity and specificity. These reactions often involve nucleophilic substitution, electrophilic substitution, and condensation reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of ACSS2 inhibitors include amines, carboxylic acids, and various catalysts such as palladium and copper. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .
Major Products: The major products of these reactions are small-molecule inhibitors that can effectively bind to the active site of ACSS2, preventing the conversion of acetate to acetyl-CoA. These inhibitors are characterized by their high specificity and potency .
Scientific Research Applications
Mechanism of Action
The primary mechanism by which ACSS2 inhibitors function is by blocking the enzyme’s active site, preventing acetate from being converted into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, disrupting various downstream metabolic processes. ACSS2 inhibitors can also affect the acetylation of histones and transcription factors, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
VY-3–135: A potent and selective ACSS2 inhibitor that inhibits ACSS2 activity both in vitro and in vivo.
MTB-9655: A small-molecule inhibitor of ACSS2 that has entered phase I clinical trials for cancer therapy.
Uniqueness: ACSS2 inhibitors are unique in their ability to specifically target the acetate metabolism pathway, which is crucial for the survival and proliferation of certain cancer cells. Unlike other metabolic inhibitors, ACSS2 inhibitors can selectively disrupt the metabolic adaptations of cancer cells without affecting normal cells, making them promising candidates for cancer therapy .
Properties
IUPAC Name |
1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


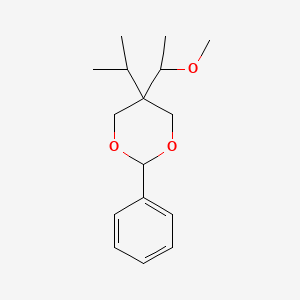

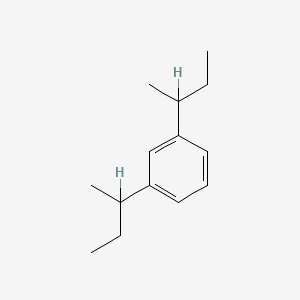
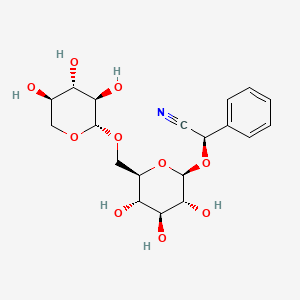
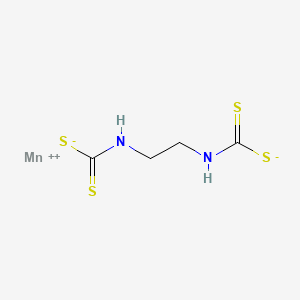

![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)

